4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-
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Overview
Description
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one is a complex organic compound that features a unique fusion of benzo[b][1,4]dioxepin and chromenone structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with salicylaldehyde derivatives or 2-hydroxy-1-naphthaldehyde . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinones, reduced chromenones, and substituted derivatives with various functional groups.
Scientific Research Applications
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity is linked to its interaction with microbial cell membranes, leading to cell lysis . Additionally, the compound’s cytotoxic effects on cancer cells are mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-ylmethanamine
- 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid
Uniqueness
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one stands out due to its unique combination of benzo[b][1,4]dioxepin and chromenone structures, which confer distinct chemical and biological properties
Properties
CAS No. |
116288-09-6 |
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Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)chromen-4-one |
InChI |
InChI=1S/C18H14O4/c19-14-11-17(22-15-5-2-1-4-13(14)15)12-6-7-16-18(10-12)21-9-3-8-20-16/h1-2,4-7,10-11H,3,8-9H2 |
InChI Key |
MYHSGGYVGAJQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3)OC1 |
Origin of Product |
United States |
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